14-Methoxy-14-oxotetradecanoic acid

Description

Significance of Functionalized Lipid Analogues in Contemporary Research

Functionalized lipid analogues, which are synthetic or modified versions of naturally occurring lipids, have emerged as indispensable tools in modern research. These engineered molecules allow scientists to probe and manipulate biological systems with a high degree of precision. For instance, lipids appended with fluorescent tags or bioorthogonal handles serve as molecular probes to visualize the subcellular localization and trafficking of lipids within living cells. nih.govchemspider.com This has been instrumental in elucidating the complex roles of lipids in membrane structure, signal transduction, and energy storage. nih.govchemspider.com

Furthermore, functionalized lipids are pivotal in the development of advanced drug delivery systems. markwideresearch.com By modifying the surface of liposomes—lipid-based nanoparticles—with specific ligands or polymers, researchers can create targeted vehicles that deliver therapeutic agents directly to diseased cells, enhancing efficacy and minimizing side effects. markwideresearch.commdpi.com The ability to synthesize lipids with tailored properties also contributes to the construction of biomimetic membranes and synthetic cells, which are valuable for studying fundamental biological processes in a controlled environment. nih.gov

Contextualizing 14-Methoxy-14-oxotetradecanoic Acid within the Broader Field of Fatty Acid Chemistry

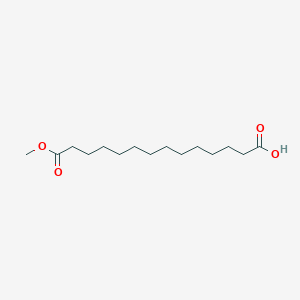

This compound belongs to the class of dicarboxylic acid monoesters. Structurally, it is a 14-carbon dicarboxylic acid, tetradecanedioic acid, where one of the carboxylic acid groups has been converted into a methyl ester. This structural motif, a long aliphatic chain with a terminal carboxylic acid and a terminal ester group, positions it as an interesting building block in organic synthesis.

Dicarboxylic acids and their esters are recognized for their versatility as monomers in polymerization reactions. nih.govchemeo.com Specifically, long-chain dicarboxylic acids are used to synthesize specialty polymers such as polyesters and polyamides, imparting properties like flexibility and durability to the resulting materials. nih.govfraunhofer.de These polymers find applications in a wide array of products, including engineering plastics, hot-melt adhesives, and coatings. nih.gov The presence of two distinct functional groups in a monoester like this compound—a reactive carboxylic acid and a more stable ester—allows for selective chemical transformations, making it a potentially valuable intermediate in the synthesis of complex molecules and asymmetrical diesters. wikipedia.org

Current Academic Research Landscape and Emerging Trajectories for this compound

While specific academic research focusing exclusively on this compound is not extensively documented, the broader class of long-chain dicarboxylic acids and their monoesters is an active area of investigation. A significant emerging trajectory is the bio-based production of these compounds. fraunhofer.denih.gov Researchers are exploring microbial fermentation routes, using yeasts like Candida tropicalis, to synthesize long-chain dicarboxylic acids from renewable feedstocks such as plant oils. fraunhofer.denih.gov This approach offers a more sustainable alternative to traditional chemical synthesis.

The unique metabolic pathways associated with dicarboxylic acids are also a subject of interest in chemical biology. Long-chain dicarboxylic acids are known to be metabolized through peroxisomal β-oxidation, and recent studies suggest they play a role in regulating lipid metabolism and hepatic triacylglycerol accumulation. nih.govnih.gov Consequently, monoesters like this compound could serve as valuable chemical tools or probes to study these metabolic processes. Their esterified end would likely alter cellular uptake and processing compared to the parent dicarboxylic acid, offering a way to investigate the substrate specificity of the enzymes involved in fatty acid transport and metabolism. Future research may focus on synthesizing and utilizing such molecules to unravel the complexities of lipid-related diseases. nih.gov

Chemical Compound Data

Below are the computed physical and chemical properties for a structurally related compound, 14-(tert-butoxy)-14-oxotetradecanoic acid.

Structure

3D Structure

Properties

IUPAC Name |

14-methoxy-14-oxotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-19-15(18)13-11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-13H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWSPEBQZBPAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50515-99-6 | |

| Record name | 14-methoxy-14-oxotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 14 Methoxy 14 Oxotetradecanoic Acid

Total Synthesis Approaches for 14-Methoxy-14-oxotetradecanoic Acid

The total synthesis of this compound can be envisioned through a strategic combination of carbon chain construction, selective functionalization, and oxidation. A plausible retrosynthetic analysis suggests tetradecanedioic acid as a readily available starting material. The key steps would involve the selective mono-esterification of the dicarboxylic acid, followed by the regioselective introduction of the oxo group at the C-14 position.

Strategies for Carbon Chain Elongation and Functional Group Introduction

The carbon backbone of this compound is a 14-carbon dicarboxylic acid derivative. The synthesis of long-chain dicarboxylic acids can be achieved through various methods, including the ω-oxidation of fatty acids by microorganisms. nih.gov Alternatively, chemical synthesis methods can be employed, such as the Wittig coupling of appropriate precursors to construct the carbon chain. youtube.com

A more direct approach for the synthesis of the target molecule would start from the commercially available tetradecanedioic acid. nih.govnih.gov The primary challenge then becomes the selective differentiation of the two carboxylic acid groups. One carboxyl group needs to be esterified to a methyl ester, while the other remains as a free acid.

Several methods have been developed for the selective mono-esterification of dicarboxylic acids. One environmentally friendly approach utilizes methanol (B129727) as the esterifying agent and alumina (B75360) as a heterogeneous catalyst. nih.gov The selectivity of this process is attributed to the balanced acidity and basicity of the alumina catalyst. Another method involves the use of methyl salicylate (B1505791) as a selective methylating agent in the presence of potassium carbonate. nih.gov This method shows good functional group tolerance. Chemoselective methylation of carboxylic acids in the presence of other functional groups can also be achieved using reagents like DBU and iodomethane. jocpr.com

Regioselective and Stereoselective Synthesis of Methoxy (B1213986) and Oxo Moieties

With the monomethyl ester of tetradecanedioic acid in hand, the next critical step is the regioselective introduction of the oxo group at the C-14 position. A common strategy to introduce a ketone is through the oxidation of a secondary alcohol. This would necessitate the regioselective hydroxylation of the C-14 position of methyl 14-carboxytetradecanoate.

Cytochrome P450 enzymes are known for their ability to catalyze the regio- and stereoselective hydroxylation of unactivated C-H bonds in fatty acids. nih.govrochester.edu Specifically, enzymes from the CYP4 family are known to preferentially catalyze the ω-hydroxylation of fatty acids, although hydroxylation at the ω-1 position (which would be C-15 for a 16-carbon chain, and by analogy, relevant for the C-14 of our target) can also occur. nih.gov The regioselectivity is dependent on the enzyme and the structure of the fatty acid substrate. nih.gov While a specific P450 enzyme for the selective hydroxylation of the C-14 position of a tetradecanedioic acid monoester has not been explicitly reported, this biocatalytic approach represents a promising avenue.

Once the 14-hydroxy intermediate, methyl 14-hydroxy-14-carboxytetradecanoate, is obtained, it can be oxidized to the corresponding ketone. The Jones oxidation, using a solution of chromium trioxide in sulfuric acid, is a classic and effective method for the oxidation of secondary alcohols to ketones and is known to be compatible with ester functionalities. organic-chemistry.orgwikipedia.org

An alternative chemical approach for the introduction of the oxo group could involve the direct oxidation of the C-H bond. However, achieving high regioselectivity at the C-14 position of a long-chain aliphatic ester is a significant challenge.

Optimization of Reaction Conditions and Isolation Procedures

For the selective mono-esterification , reaction parameters such as temperature, catalyst loading, and reaction time would need to be carefully controlled to maximize the yield of the desired monoester and minimize the formation of the diester and unreacted dicarboxylic acid.

In the oxidation of the hydroxyl intermediate , factors such as the choice of oxidant, solvent, temperature, and reaction time are critical. For a Jones oxidation, controlling the temperature (typically between 0°C and 20°C) and the rate of addition of the Jones reagent can help to avoid over-oxidation or other side reactions. numberanalytics.com Orthogonal experiments can be employed to determine the optimal conditions for the oxidation of long-chain fatty alcohols, aiming for high conversion rates and minimal by-product formation. researchgate.net

Isolation and purification after each step would likely involve standard techniques such as extraction, chromatography (e.g., column chromatography on silica (B1680970) gel), and recrystallization to separate the desired product from byproducts and unreacted starting materials.

Semi-Synthetic Routes and Utilization of Precursors

Semi-synthetic approaches starting from naturally occurring long-chain hydroxy fatty acids could provide a more direct route to this compound. For instance, if a naturally occurring 14-hydroxytetradecanoic acid derivative were available, it could be a valuable precursor. nih.gov The synthesis would then involve the protection of the carboxylic acid, oxidation of the hydroxyl group to a ketone, and selective deprotection/esterification.

Chemoenzymatic Synthesis Methodologies for Structural Variants

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for the synthesis of complex molecules like this compound and its structural variants. jocpr.comrochester.edu

A potential chemoenzymatic route could involve:

Enzymatic mono-esterification: Using a lipase (B570770) to selectively esterify one of the carboxylic acid groups of tetradecanedioic acid.

Enzymatic hydroxylation: Employing a P450 monooxygenase to regioselectively hydroxylate the C-14 position. nih.gov

Chemical oxidation: Using a chemical oxidant like the Jones reagent to convert the secondary alcohol to a ketone.

This approach could offer advantages in terms of selectivity and milder reaction conditions compared to purely chemical methods. The development of such a cascade would require the identification and optimization of suitable enzymes.

Derivatization Strategies for Advanced Chemical and Biological Probes

The bifunctional nature of this compound, with its carboxylic acid and keto groups, makes it an excellent scaffold for the development of chemical and biological probes.

The carboxylic acid moiety can be derivatized to introduce a variety of reporter groups, such as fluorescent labels or affinity tags. nih.gov Common methods include:

Esterification: Reacting the carboxylic acid with fluorescent alkyl halides. thermofisher.com

Amide bond formation: Coupling the carboxylic acid with fluorescent amines or hydrazines using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). nih.gov The inclusion of N-hydroxysuccinimide (NHS) can improve the efficiency of this coupling.

The keto group can also be a target for derivatization. For instance, it can be reacted with hydrazine- or hydroxylamine-containing probes to form hydrazones or oximes, respectively. This is a common strategy for labeling molecules with keto functionalities. organic-chemistry.org

By combining these derivatization strategies, bifunctional probes can be created. For example, a fluorescent reporter could be attached to the carboxylic acid, while a biotin (B1667282) tag for affinity purification could be linked to the keto group. Such probes would be valuable tools for studying the interactions and biological roles of this and related molecules. nih.govnih.gov

Conjugation Chemistry for Biomolecular Labeling and Immobilization Applications

This compound is a heterobifunctional crosslinker, a molecule with two different reactive groups that can connect two other molecules. ub.edu In this case, the molecule possesses a terminal carboxylic acid and a methyl ester at the opposite end of a 14-carbon aliphatic chain. This structure lends itself to a variety of bioconjugation applications, where it can be used to link biomolecules, such as proteins or antibodies, to other molecules or solid supports.

The carboxylic acid group is the primary site for conjugation. It can be readily activated to form a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This activation is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS ester is a stable intermediate that can be isolated and then reacted with primary amines on a biomolecule to form a stable amide bond. This is a widely used strategy for labeling proteins with fluorescent dyes, biotin, or other reporter molecules. nih.gov

The long fourteen-carbon chain acts as a spacer, which can be advantageous in several ways. It provides distance between the conjugated molecules, which can help to preserve the biological activity of a protein by minimizing steric hindrance. The hydrophobic nature of the alkyl chain can also influence the properties of the final conjugate, potentially promoting interactions with cell membranes or hydrophobic pockets in proteins.

The methyl ester at the other end of the molecule is generally unreactive under the conditions used for NHS ester chemistry. This allows for a two-step conjugation strategy. First, the carboxylic acid is used to attach the linker to a primary molecule. Then, if desired, the methyl ester can be hydrolyzed under basic or acidic conditions to reveal a second carboxylic acid. This newly formed carboxylic acid can then be activated and reacted with another amine-containing molecule, allowing for the creation of more complex bioconjugate structures. Alternatively, the methyl ester can remain, providing a non-reactive terminus with moderate polarity.

| Functional Group | Role in Bioconjugation | Common Reactions |

| Carboxylic Acid | Reactive handle for conjugation | Activation to NHS ester for reaction with primary amines |

| Methyl Ester | Protected reactive group or non-reactive terminus | Hydrolysis to a carboxylic acid for further conjugation |

| C14 Alkyl Chain | Spacer | Provides distance and influences solubility and interactions |

Synthesis of Functionalized Monomers for Polymer Science (e.g., EDOT-COOH Derivatives)

In the field of polymer science, particularly in the development of conductive polymers, functionalized monomers are crucial for tailoring the properties of the final material. This compound can serve as a precursor for the synthesis of such functionalized monomers, for example, derivatives of 3,4-ethylenedioxythiophene (B145204) (EDOT).

The general strategy would involve attaching the this compound to an EDOT core that has a suitable reactive handle, such as a hydroxyl or an amino group. For instance, an EDOT-alcohol derivative could be esterified with the carboxylic acid of this compound. This would result in an EDOT monomer with a long alkyl chain terminating in a methyl ester.

The resulting functionalized EDOT monomer could then be polymerized, either chemically or electrochemically, to produce a poly(3,4-ethylenedioxythiophene) (PEDOT) derivative. The long alkyl chains would act as side chains on the polymer backbone. These side chains could significantly impact the polymer's properties:

Solubility: The hydrophobic alkyl chains would likely increase the solubility of the polymer in organic solvents, facilitating processing and film formation.

Morphology: The side chains could influence the packing of the polymer chains, affecting the material's morphology and, consequently, its conductivity and optical properties.

Functionalization: The terminal methyl ester on the side chains could be hydrolyzed post-polymerization to provide carboxylic acid functionalities on the polymer surface. These carboxylic acid groups could then be used for further modifications, such as attaching biomolecules to create biosensors or biocompatible coatings.

This approach allows for the creation of PEDOT-based materials with tunable properties, where the length and functionality of the side chain, derived from molecules like this compound, play a key role.

| Component | Function | Potential Impact on Polymer |

| EDOT Core | Polymerizable unit | Forms the conductive polymer backbone |

| 14-Carbon Alkyl Chain | Side chain | Increases solubility, influences morphology |

| Terminal Methyl Ester | Latent functional group | Can be hydrolyzed to a carboxylic acid for post-polymerization modification |

Design and Synthesis of Analogues for Structure-Activity Relationship Studies (at the molecular interaction level)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how the chemical structure of a molecule influences its biological activity or material properties. This compound provides a versatile scaffold for such studies, particularly for investigating the role of long-chain fatty acid derivatives in molecular interactions.

By systematically modifying the structure of this compound, researchers can probe the effects of chain length, polarity, and steric bulk on its interactions with biological targets or its performance in a material.

Key Structural Modifications for SAR Studies:

Chain Length: A series of analogues with varying alkyl chain lengths (e.g., C10, C12, C16, C18) could be synthesized. This would allow for the investigation of how the length of the hydrophobic spacer affects binding affinity to a target protein or the self-assembly properties of the molecule. Studies on other long-chain fatty acid derivatives have shown that chain length can be a critical parameter for biological activity. acs.orgnih.gov

Terminal Group Modification: The methyl ester could be replaced with other functional groups of varying polarity and reactivity, such as an ethyl ester, a t-butyl ester, an amide, or a small polyethylene (B3416737) glycol (PEG) chain. This would modulate the hydrophilicity and steric bulk of that end of the molecule.

Introduction of Unsaturation: Double or triple bonds could be introduced into the alkyl chain to alter its rigidity and conformation. This can have a significant impact on how the molecule fits into a binding pocket or organizes in a self-assembled monolayer.

Branching: Introducing methyl or other small alkyl groups along the chain would increase its steric bulk and influence its packing behavior, which can be crucial for its interactions at interfaces. rsc.org

The synthesis of these analogues would likely start from the corresponding dicarboxylic acid or dicarboxylic acid monoester. Standard organic chemistry transformations would be used to modify the chain and the terminal functional groups.

By evaluating the biological activity or material properties of these synthesized analogues, a detailed understanding of the structure-activity relationships can be established. For example, in a biological context, this could reveal the optimal chain length for binding to a specific fatty acid-binding protein. nih.gov In a materials context, it could elucidate how the side chain structure affects the conductivity or surface properties of a functionalized polymer.

| Analogue Type | Structural Modification | Purpose of SAR Study |

| Chain Length Variants | Varying the number of methylene (B1212753) units in the alkyl chain | To determine the optimal spacer length for a given interaction |

| Terminal Group Variants | Replacing the methyl ester with other functional groups | To probe the effect of polarity and steric bulk at one terminus |

| Unsaturation Variants | Introducing double or triple bonds in the alkyl chain | To study the effect of chain rigidity and conformation |

| Branched Chain Variants | Adding alkyl branches to the main chain | To investigate the impact of steric hindrance and packing |

Biosynthetic Pathways and Biological Origin Investigations of Methoxy Oxo Tetradecanoic Acids

Identification of Natural Occurrences and Microbial Sources (e.g., related 3-oxo-tetradecanoic acid in bacterial lipid A)

While 14-Methoxy-14-oxotetradecanoic acid itself is not documented as a natural product, related modified fatty acids are known to exist in nature, particularly in microorganisms. For instance, 3-oxo-tetradecanoic acid is a well-established intermediate in the type II fatty acid synthesis (FAS) pathway in bacteria. This β-keto fatty acid is generated from the condensation of hexadecenoyl-acyl-carrier-protein (ACP) with malonyl-ACP by the enzyme β-ketoacyl-ACP synthase II. The subsequent removal of the ACP group yields the free acid. Its presence is integral to the formation of Lipid A, a component of the lipopolysaccharide in the outer membrane of Gram-negative bacteria.

Methoxy-fatty acids have also been isolated from various natural sources, although typically with the methoxy (B1213986) group at different positions. For example, 2-methoxy fatty acids have been identified in sponges, where they are thought to originate from symbiotic bacteria. nih.gov The marine cyanobacterium Lyngbya majuscula is known to produce 7-methoxy-4-tetradecenoic acid. nih.gov These examples establish a precedent for enzymatic methoxylation of fatty acids in the microbial world.

The hypothetical pathway to this compound would likely begin with a common C14 fatty acid, myristic acid (tetradecanoic acid).

Proposed Enzymatic Mechanisms in Fatty Acid Functionalization and Biogenesis

The generation of this compound from tetradecanoic acid would require a multi-step enzymatic cascade. A plausible hypothetical pathway could involve the following key enzymatic activities:

Omega-Hydroxylation: The initial step would likely be the oxidation of the terminal methyl group (C-14) of tetradecanoic acid to a hydroxyl group, forming 14-hydroxytetradecanoic acid . This reaction is characteristic of ω-oxidation, a fatty acid metabolism pathway that occurs in the endoplasmic reticulum of some animal tissues and in certain microbes. libretexts.org The key enzymes responsible are cytochrome P450 monooxygenases.

Oxidation to a Keto Group: The newly formed terminal alcohol could then be oxidized to a ketone (an oxo group) to form 14-oxotetradecanoic acid . This step would be catalyzed by an alcohol dehydrogenase.

Esterification and Methylation: The final step would involve the methylation of the carboxylic acid group at C-1 to form a methyl ester. Enzymes known as fatty acid O-methyltransferases (FAMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a fatty acid. wikipedia.org Such enzymes have been characterized from Mycobacterium marinum. nih.gov

An alternative, though less direct, route might involve the initial methylation of the C-1 carboxyl group of 14-hydroxytetradecanoic acid, followed by the oxidation of the C-14 hydroxyl group.

Below is a table summarizing the proposed enzymatic steps.

| Step | Precursor | Product | Enzyme Class | Cofactor/Cosubstrate | Cellular Location (Putative) |

| 1 | Tetradecanoic acid | 14-Hydroxytetradecanoic acid | Cytochrome P450 monooxygenase | NADPH, O₂ | Endoplasmic Reticulum |

| 2 | 14-Hydroxytetradecanoic acid | 14-Oxotetradecanoic acid | Alcohol Dehydrogenase | NAD⁺/NADP⁺ | Cytosol / Peroxisome |

| 3 | 14-Oxotetradecanoic acid | This compound | Fatty Acid O-Methyltransferase | S-adenosyl-L-methionine | Cytosol |

Precursor Incorporation Studies in Model Biological Systems (Non-human)

As the target compound is not known to be naturally produced, no precursor incorporation studies have been performed for its biosynthesis. However, such studies are a standard method for elucidating biosynthetic pathways. In a hypothetical scenario, one could use isotopically labeled precursors to trace their incorporation into the final product in a model organism engineered to express the required enzymes.

For example, a model bacterium like E. coli could be engineered with the genes for a cytochrome P450, an alcohol dehydrogenase, and a fatty acid O-methyltransferase. The culture could then be fed with ¹³C-labeled tetradecanoic acid. The presence of the ¹³C label in the isolated this compound, as determined by mass spectrometry, would confirm the precursor-product relationship. Similarly, feeding with ¹³C-labeled methionine would help to confirm S-adenosyl-L-methionine as the methyl donor.

Genetic and Metabolic Engineering Approaches for Directed Biosynthesis (where applicable for the compound class)

The directed biosynthesis of novel fatty acids like this compound is a prime objective for metabolic engineering. nih.gov The general strategy involves introducing heterologous genes into a microbial host, such as E. coli or Saccharomyces cerevisiae, that can act on the native fatty acid pool. researchgate.net

The key steps for engineering a microbe to produce this compound would be:

Selection of Host Organism: A host with a well-characterized fatty acid metabolism, such as E. coli, would be chosen. nih.gov

Introduction of Biosynthetic Genes: The genes for the enzymes in the proposed pathway would be cloned into an expression vector and introduced into the host. This would include:

A cytochrome P450 monooxygenase capable of ω-hydroxylation of tetradecanoic acid.

An alcohol dehydrogenase with activity towards long-chain ω-hydroxy fatty acids.

A fatty acid O-methyltransferase. nih.gov

Optimization of Precursor Supply: The native pathway for fatty acid biosynthesis in the host could be engineered to increase the pool of the precursor, tetradecanoic acid. This might involve overexpressing key enzymes in the fatty acid synthase (FAS) system or knocking out competing pathways. nih.gov

Pathway Balancing: The expression levels of the introduced genes would need to be carefully balanced to prevent the accumulation of toxic intermediates and to maximize the flux towards the final product.

This approach has been successfully used to produce a variety of modified fatty acids for use as biofuels, specialty chemicals, and pharmaceuticals.

Enzymatic and Cellular Interaction Studies of 14 Methoxy 14 Oxotetradecanoic Acid in Vitro and Non Human Models

Substrate Specificity and Kinetic Analysis with Isolated Enzymes (e.g., Des1)

Research has utilized 14-Methoxy-14-oxotetradecanoic acid as a precursor for creating a substrate for dihydroceramide (B1258172) desaturase (Des1). In one key study, the compound was used in the N-acylation of an amino diol to synthesize a (Z)-Δ6-dihydroceramide analogue, designated RBM8-269. ub.edu This synthetic analogue was developed to serve as a substrate in a high-throughput screening assay designed to monitor Des1 activity.

The study successfully demonstrated that the immobilized RBM8-269, which incorporates the 14-carbon backbone of this compound, was recognized and desaturated by Des1 sourced from cell lysates. The detection of the corresponding diene ceramide product confirmed that the analogue acts as a substrate for the enzyme. ub.edu This finding underscores the specificity of Des1 in accommodating a long-chain fatty acid with a terminal methoxy-ester group as part of a larger substrate molecule. While this demonstrates substrate viability, detailed kinetic parameters such as K_m_ or V_max_ for this compound itself, or for the resulting analogue RBM8-269, have not been reported in the available literature.

Table 1: Enzymatic Interaction of a this compound-derived substrate

| Enzyme | Substrate Analogue | Source of Enzyme | Observation |

| Dihydroceramide Desaturase 1 (Des1) | (Z)-Δ6-dhCer RBM8-269 | HGC27 cell lysates | Formation of the desaturated diene ceramide product was detected. ub.edu |

Modulation of Specific Biochemical Pathways in Non-human Cell Lines

The investigation of this compound's role in cellular biochemistry is intrinsically linked to its application in the study of the sphingolipid pathway. The use of its derivative, the Des1 substrate analogue RBM8-269, in assays with lysates from the human gastric cancer cell line HGC27, indicates an interaction with the enzymatic machinery of this pathway in a cellular context. ub.edu

The primary purpose of these experiments was the development of a screening assay, which suggests that the compound, as part of a larger molecule, can participate in the biochemical conversion from dihydroceramide to ceramide. This conversion is a critical step in the de novo sphingolipid synthesis pathway, which regulates fundamental cellular processes. However, studies detailing how this compound or its derivatives might modulate the broader sphingolipid pathway, such as altering the concentrations of other sphingolipid species in non-human cell lines, are not currently available.

Investigation of Molecular Binding to Receptors or Protein Targets (excluding human clinical or systemic effects)

Direct molecular binding studies of this compound to specific receptors or protein targets are not documented in the reviewed scientific literature. The primary evidence of molecular interaction is its implicit binding to the active site of dihydroceramide desaturase (Des1) when incorporated into the substrate analogue RBM8-269. ub.edu The successful enzymatic conversion of this analogue to its ceramide product confirms that the active site of Des1 can accommodate the structural features of the acylated sphingolipid, which includes the 14-carbon chain with a terminal methoxy-ester. There is no information available regarding its binding to other receptors or protein targets.

Structure-Activity Relationship (SAR) at the Enzymatic or Molecular Interaction Level

The available research provides a significant insight into the structure-activity relationship of dicarboxylic acid monoesters in the context of Des1 substrate design. A critical finding was the importance of the linker length provided by the fatty acid chain. An earlier attempt to create a Des1 substrate using a shorter, three-carbon atom linker failed to show any enzymatic activity. ub.edu In contrast, the use of the 12-carbon atom linker from this compound in the synthesis of the (Z)-Δ6-dhCer analogue RBM8-269 proved successful, as it was readily desaturated by the enzyme. ub.edu

This suggests that a sufficient chain length is crucial for the substrate to effectively access the active site of the Des1 enzyme. The terminal methoxy-ester group also appears to be a permissible feature for enzymatic recognition, at least within the context of the larger substrate molecule.

Table 2: Structure-Activity Relationship Insights for Des1 Substrate Analogues

| Linker Length (from dicarboxylic acid monoester) | Outcome of Enzymatic Assay with Des1 | Implication |

| 3 carbon atoms | No detectable enzymatic activity. ub.edu | Insufficient length for proper substrate positioning in the enzyme's active site. |

| 12 carbon atoms (from this compound) | Successful desaturation of the substrate analogue. ub.edu | Adequate length for effective access to the enzyme's active site. |

Advanced Analytical and Characterization Methodologies for 14 Methoxy 14 Oxotetradecanoic Acid Research

Chromatographic Separation and Purification Techniques (e.g., UPLC, GC)

The separation and purification of 14-methoxy-14-oxotetradecanoic acid from reaction mixtures and biological matrices are critical preliminary steps for accurate analysis. Due to its polarity, stemming from the carboxylic acid group, and its long alkyl chain, reversed-phase chromatography is a highly effective technique.

Ultra-Performance Liquid Chromatography (UPLC) is particularly well-suited for the analysis of this compound and its derivatives. The use of sub-2 µm particle columns in UPLC systems allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. In the context of synthesizing lipid probes, UPLC coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF MS) is used to monitor the progress of enzymatic reactions involving derivatives of this compound. ub.edu This demonstrates the technique's capability to separate the target compound from complex biological milieu.

Gas Chromatography (GC) , typically following a derivatization step, is another powerful tool. The carboxylic acid group of this compound is usually converted to a more volatile ester (e.g., a trimethylsilyl (B98337) ester) to improve its chromatographic behavior. GC provides excellent separation for long-chain fatty acid esters and is often coupled with mass spectrometry (GC-MS) for definitive identification.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis (e.g., UPLC-TOF MS, GC-MS, MALDI MS)

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise molecular weight determination and structural information through fragmentation analysis.

UPLC-Time-of-Flight Mass Spectrometry (UPLC-TOF MS) has been effectively utilized in studies involving this compound. ub.edu TOF analyzers offer high mass accuracy, enabling the confident determination of elemental composition. For instance, in the synthesis of a (Z)-Δ6-dhCer substrate, this compound was used as a starting reagent. The subsequent analysis of lipid extracts by UPLC-TOF MS was crucial in identifying the formation of the desired product, confirming the successful incorporation of the 12-carbon linker derived from the parent compound. ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of fatty acid methyl esters. After derivatization, this compound can be readily analyzed by GC-MS. The electron ionization (EI) spectra typically show a clear molecular ion peak and a characteristic fragmentation pattern resulting from the cleavage of the ester and alkyl chain. This allows for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound.

¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would exhibit characteristic signals for the methoxy (B1213986) group protons (a singlet around 3.6 ppm), the methylene (B1212753) groups adjacent to the carbonyl and carboxyl groups, and the large envelope of signals for the other methylene groups in the alkyl chain.

¹³C NMR is used to determine the number and type of carbon atoms. The spectrum for this compound would show distinct peaks for the two carbonyl carbons (ester and carboxylic acid), the methoxy carbon, and the different methylene carbons along the chain. In synthetic studies, ¹³C NMR is invaluable for confirming the structure of intermediates and final products. For example, it has been used to verify the stereochemistry of related complex molecules where this compound was a precursor. ub.edu

Below is a table of expected ¹H NMR chemical shifts for this compound.

| Functional Group | Proton (H) | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid | -COOH | ~12.0 | Singlet (broad) |

| Methoxy | -OCH₃ | ~3.67 | Singlet |

| Methylene adjacent to C=O (ester) | -CH₂COOCH₃ | ~2.30 | Triplet |

| Methylene adjacent to C=O (acid) | -CH₂COOH | ~2.35 | Triplet |

| Methylene chain | -(CH₂)₁₀- | ~1.25-1.63 | Multiplet |

Spectroscopic Techniques (e.g., Infrared, UV-Visible) for Functional Group Characterization

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. The IR spectrum of this compound would be dominated by:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

Strong C=O stretching bands for the ester and carboxylic acid groups, usually found around 1740 cm⁻¹ and 1710 cm⁻¹, respectively.

C-H stretching bands for the alkyl chain just below 3000 cm⁻¹.

C-O stretching bands for the ester and carboxylic acid groups between 1300 and 1100 cm⁻¹.

UV-Visible Spectroscopy is generally not informative for saturated aliphatic compounds like this compound, as it lacks a suitable chromophore to absorb light in the UV-Visible range (200-800 nm). Its utility would be limited unless the molecule is derivatized with a UV-active group.

Development of Quantitative Analytical Methods for Research Applications

Developing robust quantitative methods is essential for determining the concentration of this compound and its derivatives in various samples.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantitative analysis due to its high selectivity and sensitivity. A quantitative method would involve developing a specific Multiple Reaction Monitoring (MRM) assay. This involves selecting a precursor ion (e.g., the [M-H]⁻ ion in negative mode) and one or more specific product ions generated through collision-induced dissociation. By using a stable isotope-labeled internal standard, precise and accurate quantification can be achieved even in complex matrices.

GC-MS can also be used for quantification, typically in Selected Ion Monitoring (SIM) mode. After derivatization, the instrument is set to monitor specific ions characteristic of the analyte, providing high sensitivity and selectivity.

The development of such methods is crucial for applications like monitoring the efficiency of synthetic reactions or tracking the metabolic fate of probes derived from this compound in biological systems. ub.edu

Potential Research Applications and Emerging Paradigms for 14 Methoxy 14 Oxotetradecanoic Acid

Role as a Key Chemical Building Block in the Synthesis of Complex Organic Molecules

Dicarboxylic acids and their monoesters are fundamental building blocks in organic synthesis, valued for their bifunctionality which allows for the construction of linear and cyclic architectures. longdom.org The presence of both a carboxylic acid and a methyl ester group on 14-Methoxy-14-oxotetradecanoic acid offers differential reactivity, enabling selective chemical transformations at either end of the fourteen-carbon chain.

Long-chain dicarboxylic acids are particularly crucial in the synthesis of polymers such as polyesters and polyamides. longdom.org The reaction of the dicarboxylic acid with a diol leads to the formation of polyesters, creating materials with a wide range of properties. longdom.org While specific examples detailing the use of this compound are not prominent, its structure is analogous to monomers used in these polymerization reactions. A key advantage of using a monoester is the ability to control the polymerization process, for instance, by first engaging the free carboxylic acid and then later hydrolyzing the ester for subsequent reactions. A patented method describes the preparation of dicarboxylic acid monoesters as valuable precursors for agricultural, material, and pharmaceutical industries, highlighting the industrial relevance of this class of compounds. google.com Furthermore, a method for the selective monomethyl esterification of dicarboxylic acids has been developed, underscoring the importance of these monofunctionalized derivatives in controlled chemical synthesis. acs.org

Development of Advanced Chemical and Biosensor Platforms

While no specific research has been found detailing the use of this compound in chemical or biosensor platforms, the functional groups of this molecule suggest potential applicability. The carboxylic acid group can be used for immobilization onto sensor surfaces or for interaction with specific analytes. For instance, dicarboxylic acids have been used in the in-situ synthesis of metal-organic frameworks (MOFs) which can act as active materials in battery electrodes, a field with overlapping principles to sensor design. rsc.org The long aliphatic chain could be utilized to create hydrophobic domains on a sensor surface, potentially for the detection of nonpolar molecules. However, dedicated research would be required to explore these possibilities and to develop sensor platforms based on this specific compound.

Utilization as a Biochemical Probe in Mechanistic Biological Research

The role of long-chain dicarboxylic acids in metabolism is an active area of research. chromatographyonline.com They are known to be metabolized through peroxisomal β-oxidation, particularly under conditions of high lipid flux or when mitochondrial fatty acid oxidation is impaired. doaj.org Long-chain fatty acids are recognized as potent signaling molecules involved in numerous metabolic processes. nih.gov

While there is no specific literature on this compound as a biochemical probe, its structure as a modified long-chain fatty acid suggests it could be a candidate for such applications. For example, it could potentially be used to study the enzymes and transport proteins involved in fatty acid metabolism. The methyl ester group could serve as a protecting group or a tag to trace the molecule's path through metabolic pathways. Quantitative analysis of long-chain fatty acids is a critical aspect of lipidomics, and derivatization to their methyl esters is a common practice for analysis by gas chromatography. nih.govmdpi.com However, its specific interactions and utility as a probe would need to be empirically determined.

Applications in Advanced Materials Science (e.g., functional polymers, conductive materials)

The primary application for long-chain dicarboxylic acids and their esters in materials science is in the synthesis of polymers. researchgate.net They are key monomers for producing polyesters and polyamides, which have applications ranging from textiles to engineering plastics. longdom.org Dicarboxylic acid esters are also known to be used as plasticizers, which are additives that increase the flexibility and durability of polymers like PVC. mdpi.com The long aliphatic chain of this compound would be expected to impart flexibility to a polymer backbone.

The bifunctional nature of this molecule allows for its incorporation into copolymers, where it can influence properties such as crystallinity, melting temperature, and biodegradability. nih.gov While there is a lack of specific studies on polymers derived from this compound, the general principles of polyester (B1180765) and polyamide chemistry suggest it could be a valuable monomer for creating novel materials with tailored properties. reddit.com

Computational and Theoretical Chemistry Approaches

Molecular modeling has become an invaluable tool for predicting the properties and interactions of molecules, including those relevant to materials science and biology. mdpi.com For dicarboxylic acid esters, molecular modeling can be used to predict their efficacy as plasticizers by simulating their interactions with polymer chains. mdpi.com Such simulations can provide insights into how the length of the aliphatic chain and the nature of the ester group affect the free volume and movement of polymer chains. mdpi.com

In a biological context, docking simulations could be employed to predict the binding of this compound to the active sites of enzymes involved in fatty acid metabolism. While no specific molecular modeling studies on this particular compound were found, the methodologies are well-established for this class of molecules. For example, studies have investigated the intermolecular interactions of dicarboxylic acids with active pharmaceutical ingredients. nih.gov

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. For a molecule like this compound, these methods can be used to calculate a variety of properties. For example, the acidity (pKa) of the carboxylic acid group can be predicted, and the reactivity of both the carboxylic acid and the ester group towards different reagents can be assessed. mdpi.com

These calculations can also elucidate the conformational preferences of the long alkyl chain and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity. While specific quantum chemical studies on this compound are not available in the literature, the methods are broadly applicable and could provide a deeper understanding of its chemical behavior. mdpi.com

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations are powerful computational tools that can provide atomic-level insights into the dynamic behavior of molecules. For a compound like this compound, MD simulations could be instrumental in elucidating its conformational landscape and how it interacts with other molecules.

Conformational Analysis: The long aliphatic chain of this compound allows for a multitude of possible three-dimensional arrangements, or conformations. These conformations can significantly influence the molecule's physical and chemical properties. MD simulations can map out the energy landscape of these conformations, identifying the most stable and frequently occurring shapes. This understanding is crucial for predicting how the molecule will behave in different environments, such as in a solvent or at an interface.

Intermolecular Interactions: The presence of both a carboxylic acid group and a methyl ester group gives this compound the ability to engage in various intermolecular interactions, including hydrogen bonding and van der Waals forces. Studies on other dicarboxylic acids have shown that the nature and strength of these interactions can be influenced by factors such as chain length and the presence of other functional groups. nih.govnih.gov For instance, research on the interaction of dicarboxylic acids with the anesthetic lidocaine (B1675312) revealed that hydrogen bonding plays a significant role in the formation of eutectic mixtures. nih.govnih.gov MD simulations can quantify the energetic contributions of these different interactions, providing a detailed picture of how this compound might associate with itself or with other molecules. This is particularly relevant for understanding its behavior in condensed phases and its potential to form aggregates or self-assembled structures.

Computational studies on dicarboxylic acids have also explored their behavior at interfaces, such as on the surface of aqueous aerosols. These simulations have shown that the solubility and orientation of the molecules at the interface are dependent on their chain length and the nature of their functional groups. While these studies did not specifically investigate this compound, the methodologies and findings provide a solid foundation for future computational work on this specific compound.

Future Directions and Interdisciplinary Research Opportunities in Functionalized Fatty Acid Derivatives

The field of functionalized fatty acid derivatives is ripe with opportunities for interdisciplinary research, and this compound, as a member of this class, stands to be a subject of interest in various scientific domains.

Biomedical and Pharmaceutical Applications: Long-chain dicarboxylic acids are known to be involved in metabolic processes, particularly in peroxisomal β-oxidation. nih.govnih.gov Research has shown that these molecules can play a role in conditions like hepatic steatosis. nih.gov Future research could investigate the metabolic fate of this compound and its potential physiological or pathophysiological effects. Its structural similarity to endogenous lipids could make it a candidate for probing lipid-protein interactions or as a precursor for the synthesis of novel bioactive molecules. The synthesis of related compounds, such as 14-alkoxymorphinans, has yielded potent analgesics, highlighting the potential of modifying fatty acid-like structures for drug discovery. nih.gov

Materials Science and Polymer Chemistry: Dicarboxylic acids and their esters are fundamental building blocks for polymers like polyesters and polyamides. fraunhofer.de The specific structure of this compound, with its terminal methyl ester, could be exploited to create polymers with unique properties. Interdisciplinary research combining organic synthesis, polymer chemistry, and materials science could lead to the development of novel biodegradable plastics, coatings, or adhesives.

Industrial Biotechnology: The synthesis of long-chain dicarboxylic acids can be achieved through biotechnological routes using microorganisms. fraunhofer.de Future research could focus on developing enzymatic or microbial processes for the sustainable production of this compound and other functionalized fatty acids. This would involve expertise from microbiology, genetic engineering, and bioprocess engineering to optimize production strains and fermentation conditions.

Analytical and Separation Sciences: The analysis of fatty acid methyl esters (FAMEs) is a well-established field, with gas chromatography being a primary technique. nih.govfishersci.commerckmillipore.com The unique structure of this compound may require the development of specialized analytical methods for its detection and quantification in complex mixtures. This presents opportunities for analytical chemists to refine separation techniques and develop new derivatization strategies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 14-Methoxy-14-oxotetradecanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of tetradecanoic acid derivatives with methoxy groups. A common approach includes coupling methyl ester precursors with methoxycarbonylating agents under anhydrous conditions. Purification via recrystallization or column chromatography (using silica gel) is recommended to achieve >95% purity, as noted in commercial-grade synthesis . For optimization, monitor reaction progress with thin-layer chromatography (TLC) and adjust solvent polarity during recrystallization to minimize impurities.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy (-OCH₃) and oxo (C=O) functional groups. Compare observed chemical shifts (e.g., δ ~3.3 ppm for methoxy protons) with literature data for structurally similar compounds like 14-chloro-14-oxotetradecanoic acid methyl ester . Complement with Fourier-Transform Infrared Spectroscopy (FTIR) to verify carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

Q. How should researchers handle discrepancies in reported molecular weights or spectral data for this compound?

- Methodological Answer : Cross-validate data using multiple analytical methods (e.g., High-Resolution Mass Spectrometry (HRMS) for exact mass determination) and consult primary literature. For example, discrepancies in NMR shifts may arise from solvent effects (e.g., deuterated chloroform vs. DMSO). Use computational tools like density functional theory (DFT) to simulate spectra and identify anomalies .

Advanced Research Questions

Q. What experimental strategies can address low yields in the synthesis of this compound derivatives?

- Methodological Answer : Low yields often stem from steric hindrance at the oxo group. Strategies include:

- Using bulky protecting groups (e.g., Fmoc) to direct reactivity, as seen in functionalized tetradecanoic acid derivatives .

- Optimizing reaction temperature and catalyst loading (e.g., ZnCl₂ in DMF, as used in analogous esterification reactions ).

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.

Q. How can researchers differentiate between isomeric impurities in this compound batches?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., siloxane phases) to separate isomers based on retention indices. Compare fragmentation patterns with reference standards like methyl-branched fatty acid esters . For quantification, integrate area-under-the-curve (AUC) data from HPLC chromatograms with UV detection at 210–220 nm .

Q. What are the challenges in integrating this compound into supramolecular assemblies, and how can they be mitigated?

- Methodological Answer : The oxo and methoxy groups may hinder self-assembly due to competing hydrogen-bonding interactions. Solutions include:

- Modifying the alkyl chain length to balance hydrophobicity and polarity.

- Co-assembling with complementary molecules (e.g., amphiphilic peptides) to stabilize nanostructures.

- Analyze assembly kinetics using dynamic light scattering (DLS) and transmission electron microscopy (TEM) to refine conditions .

Data Analysis & Reproducibility

Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?

- Methodological Answer : Document all variables rigorously, including solvent purity, reaction atmosphere (e.g., inert gas vs. ambient), and instrument calibration. For example, variations in GC column aging can alter retention times . Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability and report confidence intervals for critical parameters like melting points or purity .

Q. What computational models are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations can predict solubility and partition coefficients (logP). Tools like COSMO-RS or Gaussian software are effective for modeling dipole moments and polar surface areas, which are critical for bioavailability studies . Validate predictions with experimental data from differential scanning calorimetry (DSC) for thermal stability .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While not classified as hazardous, follow general guidelines for carboxylic acid derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.